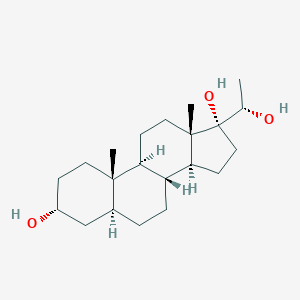

(20R)-5alpha-Pregnane-3alpha,17,20-triol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

孕烷三醇是通过17α-羟基孕酮的还原合成的。 还原过程涉及将C-20酮基转化为羟基 . 这种转化可以通过在控制条件下使用硼氢化钠或氢化锂铝等还原剂来实现 .

工业生产方法

孕烷三醇的工业生产涉及使用微生物培养物对孕酮进行生物转化。 特定菌株的细菌或真菌用于在17α和20α位置羟化孕酮,生成孕烷三醇 . 这种方法因其效率高和成本效益而受到青睐。

化学反应分析

反应类型

孕烷三醇会发生各种化学反应,包括:

常用试剂和条件

氧化剂: 三氧化铬,高锰酸钾。

还原剂: 硼氢化钠,氢化锂铝。

溶剂: 甲醇,氯仿,丙酮.

主要产品

孕烷三醇-3,20-二酮: 通过氧化形成。

孕烷二醇: 通过进一步还原形成.

科学研究应用

Biological Activities

(20R)-5alpha-Pregnane-3alpha,17,20-triol interacts with steroid hormone receptors, influencing various physiological processes:

- Receptor Interaction : It may modulate glucocorticoid receptors, affecting stress response mechanisms and inflammatory pathways.

- Steroid Metabolism : Its interactions with enzymes involved in steroidogenesis highlight its role in biochemical pathways related to steroid metabolism.

Pharmaceutical Development

The compound is being explored as a precursor or active ingredient in steroid-based pharmaceuticals. Its unique structural features allow for the development of targeted therapies for conditions such as:

- Inflammation : Modulating immune responses through glucocorticoid receptor pathways.

- Hormonal Disorders : Potential use in treatments involving hormonal imbalances due to its steroidal nature.

Analytical Chemistry

This compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). Specific applications include:

- Separation Techniques : Utilizing Newcrom R1 HPLC columns for the separation of this compound under optimized conditions (acetonitrile-water-phosphoric acid) for pharmacokinetic studies .

| Application Type | Method | Conditions |

|---|---|---|

| Separation | HPLC | Acetonitrile-water-phosphoric acid |

| Mass Spectrometry | HPLC | Acetonitrile-water-formic acid |

Biochemical Studies

Research indicates that this compound can influence gene expression related to metabolic activities and inflammatory responses. Notable studies include:

- In Vitro Studies : Investigating its effects on cultured cells to understand its role in metabolic regulation.

- Animal Models : Examining its impact on stress response and immune function in vivo.

Case Study 1: Modulation of Immune Responses

A study demonstrated that this compound could reduce inflammatory markers in a mouse model of induced inflammation. The results indicated a significant decrease in cytokine levels compared to control groups, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Hormonal Regulation

Another investigation focused on the compound's effects on hormonal levels in marine flatfish (Limanda limanda) injected with human chorionic gonadotropin (HCG). The study found that levels of various sex steroids were significantly altered post-treatment, indicating the compound's role in modulating hormonal pathways .

Comparative Analysis with Related Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| 5-alpha-Pregnane-3-beta,17-alpha,20-alpha-triol | Different hydroxyl positioning | Hormonal therapies |

| 5-beta-Pregnane-3-alpha,17-alpha,20-beta-triol | Variations in stereochemistry | Metabolic studies |

| 5-beta-Pregnan-11-beta,17,21-triol-3,20-dione | Unique functional groups | Anti-inflammatory research |

作用机制

孕烷三醇本身是一种无活性的代谢产物,不会产生明显的生物学效应。 其前体17α-羟基孕酮在肾上腺皮质激素的合成中起着至关重要的作用 . 该机制涉及将17α-羟基孕酮还原成孕烷三醇,然后在尿液中排泄 . 孕烷三醇水平升高表明肾上腺类固醇生成失衡,通常是由于酶缺陷所致 .

相似化合物的比较

属性

CAS 编号 |

13933-75-0 |

|---|---|

分子式 |

C21H36O3 |

分子量 |

336.5 g/mol |

IUPAC 名称 |

(3R,5S,8R,9S,10S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14-,15+,16+,17-,18-,19-,20-,21-/m0/s1 |

InChI 键 |

SCPADBBISMMJAW-OXSVGAIHSA-N |

SMILES |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |

手性 SMILES |

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O |

规范 SMILES |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |

Key on ui other cas no. |

13933-75-0 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。